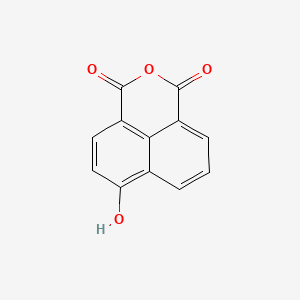

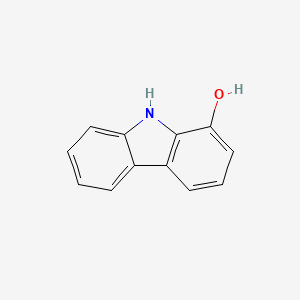

9H-カルバゾール-1-オール

説明

1-Hydroxycarbazole (1HC) is an aromatic heterocyclic compound that has a wide range of applications in the field of chemistry. It is used as a reagent for the synthesis of a variety of compounds, as a dye for fabrics and paper, and as a pharmaceutical intermediate. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

科学的研究の応用

抗菌活性

9H-カルバゾール-1-オール誘導体は、抗菌特性について合成および研究されています。 これらの化合物は、さまざまな微生物株に対して有効性を示しており、新しい抗菌剤の開発における可能性を示しています .

酸化生成物の特性評価

9H-カルバゾール-1-オールの酸化生成物に関する研究が行われ、さまざまな培養条件下での変換速度が調べられています。 これは、薬理学的用途と環境生物分解研究にとって重要です .

薬理学的用途

9H-カルバゾール-1-オールは、その多様な薬理学的用途に役立ちます。 研究では、ビフェニル利用細菌によって生成されるその誘導体が調べられており、新規医薬品の開発につながる可能性があります .

電気重合

9H-カルバゾール-1-オールを含むカルバゾール誘導体は、電気重合に使用されます。 これらは、バイオセンサー、腐食抑制、光起電、エレクトロルミネッセンスデバイス、電界効果トランジスタ、スーパーキャパシタなど、幅広い用途に適しています .

作用機序

Mode of Action

For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function . The specific interactions and resulting changes caused by 1-Hydroxycarbazole would require further investigation .

Biochemical Pathways

1-Hydroxycarbazole is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . This conversion involves the formation of 9H-carbazol-3-ol from the corresponding dihydrodiols .

Result of Action

Carbazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities .

Action Environment

The action of 1-Hydroxycarbazole can be influenced by various environmental factors. For instance, the presence of biphenyl has been shown to enhance the yield of 1-Hydroxycarbazole during co-cultivation with certain bacterial strains

生化学分析

Biochemical Properties

9H-Carbazol-1-ol is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. The nature of these interactions is complex and multifaceted, involving a range of biomolecules .

Cellular Effects

The effects of 9H-Carbazol-1-ol on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 9H-Carbazol-1-ol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

9H-Carbazol-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors It may also affect metabolic flux or metabolite levels

特性

IUPAC Name |

9H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPAUIDFWFXLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210618 | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61601-54-5 | |

| Record name | 1-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some common synthetic approaches to access 1-hydroxycarbazoles?

A1: Several strategies have been explored for the synthesis of 1-hydroxycarbazoles and their derivatives:

- Palladium-catalyzed cyclization: This approach offers a regioselective route to 1-hydroxycarbazoles under aerobic conditions. []

- Lewis acid-catalyzed benzannulation: This method employs 5-(indolyl)2,3-dihydrofuran acetals as starting materials and uses Lewis acids to promote an intramolecular ring-opening benzannulation reaction, yielding 1-hydroxycarbazole-2-carboxylates. []

- Anionic [4+2] cycloaddition: This approach utilizes furoindolones as starting materials and proceeds through an anionic [4+2] cycloaddition to afford 1-hydroxycarbazoles regioselectively. This strategy has been successfully applied to the synthesis of murrayafoline-A. [, ]

Q2: Can 1-hydroxycarbazoles be used as building blocks for more complex molecules?

A2: Yes, 1-hydroxycarbazoles serve as versatile synthons for constructing various heterocyclic systems. For example, they can be transformed into:

- Pyrano[2,3-a]carbazoles: These compounds are accessible through reactions with reagents like dimethyl acetylenedicarboxylate (DMAD), ethyl 2-methylacetoacetate, or through multicomponent reactions involving benzaldehydes/isatins and malononitrile. [, , ]

- Furo[2,3-a]carbazoles: These derivatives can be synthesized by reacting 1-hydroxycarbazoles with compounds like chloroacetone or phenacyl bromide. [, ]

- Benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles: These compounds are accessible through reactions with o-aminothiophenol. []

- Pyrazolino- and isoxazolo-[2,3-a]carbazoles: These fused heterocycles can be prepared by utilizing 2-acetyl-1-hydroxycarbazoles as starting materials. []

- Quinolino[2,3-a]carbazoles and pyrano[2,3-a]carbazoles: These compounds can be synthesized by reacting 1-hydroxycarbazoles with anthranilic acid or malonic acid, respectively. []

Q3: How does the reactivity of 1-hydroxycarbazole differ from carbazole?

A3: The presence of the hydroxyl group in 1-hydroxycarbazole significantly influences its reactivity compared to carbazole. This hydroxyl group:

- Enables facile acylation and alkylation: This allows for the introduction of various substituents at the 1-position, which can be further elaborated to access a diverse range of carbazole derivatives. [, , , , , , , ]

- Participates in hydrogen bonding: This property can affect the compound's solubility, stability, and interactions with biological targets. []

- Can undergo oxidation: This transformation leads to the formation of carbazolequinones, some of which are naturally occurring compounds like murrayaquinone A and koeniginequinone A. []

Q4: What is the role of trifluoroacetic acid in some reactions involving 1-hydroxycarbazole?

A4: Trifluoroacetic acid serves as a catalyst and promotes the condensation of 1-hydroxycarbazoles with various electrophiles, such as acetyl chloride, phenylpropiolic acid, and salicylic acid. [, , ]

Q5: Does 1-hydroxycarbazole exhibit any notable biological activity?

A5: Yes, 1-hydroxycarbazole demonstrates interesting biological activities, including:

- Mutagenic activity: Studies have shown that 1-hydroxycarbazole displays increased mutagenic activity compared to unsubstituted carbazole in the CHO/HGPRT assay, indicating its potential genotoxicity. []

- Fluorescence sensing: 1-Hydroxycarbazole can function as a fluorescent sensor for anions like fluoride and chloride due to its ability to engage in hydrogen bonding interactions. []

Q6: Are there any known natural products containing the 1-hydroxycarbazole scaffold?

A6: Yes, several natural products incorporate the 1-hydroxycarbazole core structure, including:

- Murrayafoline A: This bioactive compound has been isolated from the stems and leaves of Clausena emarginata. []

- Claulansine D and Mafaicheenamine E: These alkaloids have been synthesized utilizing 1-hydroxycarbazole-derived furo[3,4-b]carbazolones as key intermediates. []

Q7: What is the significance of studying the substrate specificity of carbazole 1,9a-dioxygenase (CARDO)?

A7: CARDO is an enzyme that catalyzes the degradation of various aromatic compounds, including carbazole. Understanding its substrate specificity provides valuable insights into:

- Biodegradation pathways: This knowledge can be applied to develop strategies for bioremediation of environmental pollutants. []

- Enzyme engineering: By modifying the active site of CARDO, researchers can potentially alter its substrate specificity and create enzymes with novel catalytic activities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

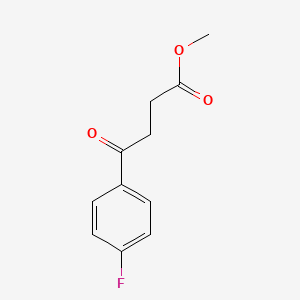

![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)